TM5441 (CAS 1190221-43-2) is an orally bioavailable, small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). In procurement and material selection, it is primarily sourced for its ability to selectively bind the flexible joint region of PAI-1, preventing reactive center loop insertion without disrupting broader coagulation cascades [1]. Compared to earlier developmental analogs, TM5441 is engineered for improved pharmacokinetic stability and reduced lipophilicity, making it a highly reproducible reagent for long-term chronic in vivo studies spanning oncology, fibrosis, and metabolic syndrome [2].
Substituting TM5441 with earlier-generation PAI-1 inhibitors (such as TM5007) or broad-spectrum serine protease inhibitors introduces significant experimental risk. Early-generation analogs suffer from high lipophilicity, resulting in poor volume of distribution and unpredictable systemic exposure during oral dosing [1]. Conversely, non-specific serpin inhibitors or conventional antithrombotic agents frequently induce severe bleeding liabilities, confounding long-term survival data in animal models [2]. TM5441 is specifically structurally optimized to decouple PAI-1 inhibition from systemic hemostasis disruption, ensuring that researchers can isolate PAI-1-dependent mechanisms without lethal hemorrhagic artifacts [2].
TM5441 was developed to overcome the high lipophilicity and poor distribution of the lead compound TM5007. When administered orally at 20 mg/kg, TM5441 achieves a reliable peak plasma concentration of 11.4 μM within one hour, with complete clearance by 23 hours [1]. This predictable pharmacokinetic profile ensures that target IC50 concentrations can be systematically approached in vivo without the erratic absorption characteristic of earlier analogs [2].
| Evidence Dimension | Peak plasma concentration and PK reliability |
| Target Compound Data | 11.4 μM peak at 1 hr post 20 mg/kg oral dose |
| Comparator Or Baseline | TM5007 (Suboptimal distribution due to high calculated octanol/water partition coefficient) |
| Quantified Difference | TM5441 provides predictable systemic exposure suitable for daily oral gavage. |
| Conditions | 20 mg/kg oral administration in murine models |
Predictable pharmacokinetics are essential for establishing reproducible dose-response relationships in chronic animal studies.
A critical failure point for many antithrombotic and serpin-targeting compounds is the induction of fatal bleeding. TM5441 demonstrates a profound safety margin, showing no significant prolongation of prothrombin time (PT) compared to vehicle controls (8.46 ± 0.08 s for TM5441 vs. 8.50 ± 0.10 s for vehicle) [1]. Furthermore, bleeding time remains unaffected even at elevated doses of 50 to 100 mg/kg[2].
| Evidence Dimension | Prothrombin time (PT) and bleeding time |
| Target Compound Data | PT: 8.46 ± 0.08 s; no bleeding time increase at 100 mg/kg |
| Comparator Or Baseline | Vehicle baseline (PT: 8.50 ± 0.10 s) |
| Quantified Difference | Statistically indistinguishable from baseline (p = 0.995 for PT). |
| Conditions | In vivo murine models, oral administration |
Allows researchers to dose aggressively in chronic disease models without losing subjects to hemorrhagic complications.
TM5441 is engineered to bind specifically to the cleft in the 3-dimensional structure of PAI-1, preventing reactive center loop (RCL) insertion. Quantitative chromogenic assays confirm that while it potently inhibits PAI-1, it exhibits 0% inhibitory activity against closely related serine proteases such as antithrombin III and α2-antiplasmin [1]. This strict selectivity differentiates it from broad-spectrum inhibitors that inadvertently disrupt systemic fibrinolysis and coagulation cascades [1].
| Evidence Dimension | Serine protease inhibition specificity |
| Target Compound Data | Inhibits PAI-1; 0% inhibition of antithrombin III and α2-antiplasmin |
| Comparator Or Baseline | Broad-spectrum serpin inhibitors (Inhibit multiple cascade targets) |
| Quantified Difference | Absolute selectivity for PAI-1 over antithrombin III. |
| Conditions | In vitro chromogenic specificity assays |
Eliminates confounding variables caused by off-target protease inhibition, ensuring data reflects true PAI-1 antagonism.
For procurement teams evaluating in vivo processability, TM5441 offers highly standardized formulation pathways. It can be reliably prepared as a clear working solution at ≥ 2.5 mg/mL using a standard co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) or suspended in 0.5% carboxymethyl cellulose (CMC) for daily oral gavage . This versatility bypasses the need for complex, highly toxic excipients often required for more lipophilic analogs [1].
| Evidence Dimension | In vivo formulation stability |
| Target Compound Data | Stable in standard PEG/Tween or 0.5% CMC vehicles |
| Comparator Or Baseline | Early-stage lipophilic analogs (Require specialized lipid carriers) |
| Quantified Difference | Achieves ≥ 2.5 mg/mL clear solution in standard laboratory co-solvents. |
| Conditions | Standard laboratory preparation for oral gavage |
Standardized solubility profiles reduce preparation time and minimize vehicle-induced toxicity in sensitive animal models.
Due to its lack of bleeding liability (maintaining baseline prothrombin times of ~8.46 s), TM5441 is highly suited for long-term studies, such as high-fat diet-induced NAFLD or bleomycin-induced pulmonary fibrosis, where daily oral dosing (e.g., 20 mg/kg) is required over several weeks without hemorrhagic attrition [1].
TM5441 is the material of choice for investigating PAI-1's role in vascular senescence and hypertension (e.g., L-NAME-induced models). Its specific binding mechanism ensures that researchers are isolating PAI-1 pathways without off-target inhibition of antithrombin III or α2-antiplasmin [2].
Because it achieves predictable peak plasma concentrations (~11.4 μM) that align closely with in vitro IC50 values for various cancer cell lines, TM5441 is an excellent candidate for xenograft models assessing tumor vasculature disruption and intrinsic apoptosis[3].